molecular formula C18H13BrFN3O3 B10962679 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide

2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide

Cat. No.: B10962679
M. Wt: 418.2 g/mol
InChI Key: JABMMGWVVDCIOT-UHFFFAOYSA-N
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Description

2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide is a complex organic compound that features both bromine and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable dicarbonyl compound with an amine under acidic conditions.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate acylating agent under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using halogens (Br2, Cl2) or halogenating agents like NBS.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with alcohol or alkane groups.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in organic synthesis and reaction mechanism studies.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
  • 2-(2-Bromophenyl)acetamide
  • 2-(1,3-Dioxoisoindolin-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Uniqueness

The uniqueness of 2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide lies in its dual halogenation (bromine and fluorine) and the presence of both pyrrole and acetamide functionalities. This combination of features makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C18H13BrFN3O3

Molecular Weight

418.2 g/mol

IUPAC Name

2-[[1-(3-bromophenyl)-2,5-dioxopyrrol-3-yl]amino]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H13BrFN3O3/c19-11-3-1-6-14(7-11)23-17(25)9-15(18(23)26)21-10-16(24)22-13-5-2-4-12(20)8-13/h1-9,21H,10H2,(H,22,24)

InChI Key

JABMMGWVVDCIOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CNC2=CC(=O)N(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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